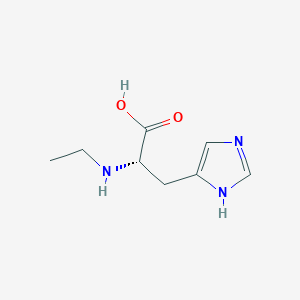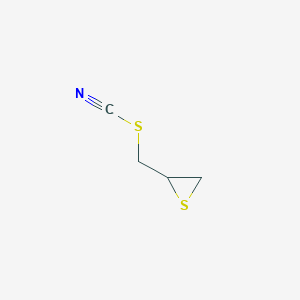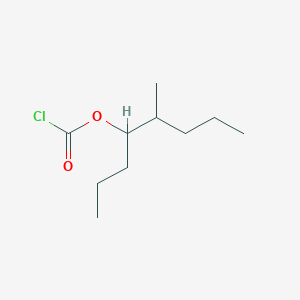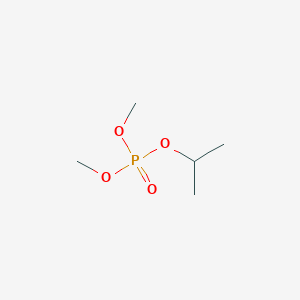![molecular formula C21H26N2O2 B14601282 4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide CAS No. 58754-25-9](/img/structure/B14601282.png)
4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzamide structure, along with a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride to yield the key scaffold. The final step involves the conjugation of this scaffold with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide can undergo several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, as an antiarrhythmic agent, it decreases excitability, conduction velocity, and automaticity in cardiac tissues by slowing atrial, atrioventricular nodal, His-Purkinje, and intraventricular conduction . This results in the prolongation of refractory periods in these tissues, thereby stabilizing heart rhythms.
Comparaison Avec Des Composés Similaires
4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide can be compared with other similar compounds, such as:
Encainide: Another benzamide derivative used as an antiarrhythmic agent.
Piperidine Derivatives: These compounds share the piperidine moiety and have diverse pharmacological applications.
Thiazole Derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
58754-25-9 |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4-methoxy-N-[2-[(1-methylpiperidin-2-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-23-14-6-5-8-18(23)15-17-7-3-4-9-20(17)22-21(24)16-10-12-19(25-2)13-11-16/h3-4,7,9-13,18H,5-6,8,14-15H2,1-2H3,(H,22,24) |
Clé InChI |
XCKKCSPJVQLCPX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)


![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)

![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)


![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
